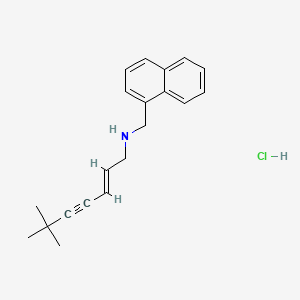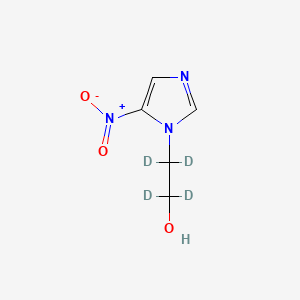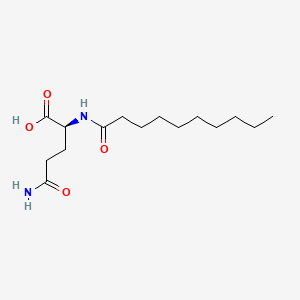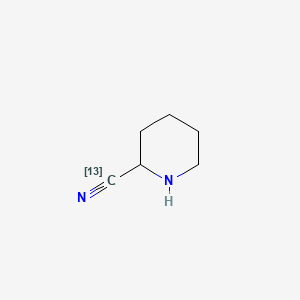
2-Cyanopiperidine-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanopiperidine-13C is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of piperidine, where the carbon-13 isotope is incorporated into the cyanide group. This compound is valuable in various fields due to its unique properties and applications in isotopic labeling studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopiperidine-13C typically involves the incorporation of the carbon-13 isotope into the cyanide group of piperidine. One common method is the reaction of piperidine with a carbon-13 labeled cyanide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the integrity of the carbon-13 label .
化学反应分析
Types of Reactions: 2-Cyanopiperidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
科学研究应用
2-Cyanopiperidine-13C is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to monitor the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes
作用机制
The mechanism of action of 2-Cyanopiperidine-13C is primarily related to its role as an isotopic tracer. By incorporating the carbon-13 isotope, researchers can track the movement and transformation of the compound in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and the fate of compounds in different environments .
相似化合物的比较
2-Cyanopiperidine: The non-labeled version of the compound.
2-Cyanopyridine: Another nitrile-containing compound with similar reactivity.
2-Cyanopiperidine-15N: A nitrogen-15 labeled version of the compound.
Uniqueness: 2-Cyanopiperidine-13C is unique due to the incorporation of the carbon-13 isotope, which provides distinct advantages in isotopic labeling studies. This allows for precise tracking and analysis of the compound in various applications, making it a valuable tool in scientific research .
属性
IUPAC Name |
piperidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)[13C]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

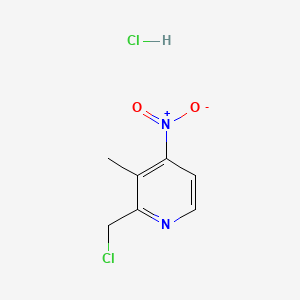
![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)

